molecular formula C21H15Cl2N3 B11782886 1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole

1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole

Cat. No.: B11782886
M. Wt: 380.3 g/mol
InChI Key: GDYMTSCONYZPNX-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 2,6-dichlorobenzyl group at position 1 and phenyl groups at positions 3 and 5. The 2,6-dichlorobenzyl moiety introduces steric bulk and electron-withdrawing properties, while the diphenyl substituents contribute to aromatic stacking interactions. This compound’s structural features make it a candidate for pharmacological and materials science applications, though its specific properties and activities are inferred from structurally related compounds in the provided evidence.

Properties

Molecular Formula

C21H15Cl2N3

Molecular Weight

380.3 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C21H15Cl2N3/c22-18-12-7-13-19(23)17(18)14-26-21(16-10-5-2-6-11-16)24-20(25-26)15-8-3-1-4-9-15/h1-13H,14H2

InChI Key

GDYMTSCONYZPNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with 2,6-Dichlorobenzyl Halides

The most direct method involves alkylation of 3,5-diphenyl-1H-1,2,4-triazole using 2,6-dichlorobenzyl chloride or bromide. This reaction proceeds via deprotonation of the triazole’s N1 position using a base (e.g., K₂CO₃ or NaOH), followed by nucleophilic attack on the benzyl halide.

Typical Conditions

  • Solvent: Toluene or cyclohexane.

  • Catalyst: p-Toluenesulfonic acid (5–10 mol%).

  • Temperature: Reflux (110–120°C).

  • Yield: 85–92% after recrystallization.

Mechanistic Insights
The reaction follows an Sₙ2 mechanism, with the triazole’s nitrogen acting as a nucleophile. Steric hindrance from the 2,6-dichloro substituents necessitates prolonged reaction times (8–12 hours).

Cross-Dehydrogenative Coupling (CDC) Using n-Bu₄NI/TBHP System

Oxidative Coupling of 2,6-Dichlorotoluene

A metal-free approach utilizes n-Bu₄NI (20 mol%) and tert-butyl hydroperoxide (TBHP) to couple 2,6-dichlorotoluene with 3,5-diphenyl-1H-1,2,4-triazole via C–H activation.

Optimized Protocol

  • Solvent: Ethyl acetate.

  • Oxidant: TBHP (3 equiv., 70% aqueous).

  • Temperature: 85°C for 10 hours.

  • Yield: 78–82%.

Advantages

  • Avoids prefunctionalized benzyl halides.

  • Compatible with electron-deficient arenes.

Cyclocondensation and Subsequent Functionalization

Thiosemicarbazide Cyclization Route

A three-step synthesis begins with cyclization of 1-(2,6-dichlorobenzyl)thiosemicarbazide 25 (prepared from 2,6-dichlorobenzyl chloride and thiosemicarbazide) using formic acid to yield 1-(2,6-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol 27 . Subsequent Friedel-Crafts acylation with benzil introduces the 3,5-diphenyl groups.

Key Steps

  • Thiosemicarbazide Formation:

    • Yield: 89%.

  • Cyclization:

    • Conditions: Reflux in formic acid (4 hours).

    • Yield: 82%.

  • Acylation:

    • Reagent: Benzil, AlCl₃ catalyst.

    • Yield: 68%.

Challenges

  • Low regioselectivity during acylation necessitates chromatographic purification.

Copper-Catalyzed [3+2] Cycloaddition (Adapted for 1,2,4-Triazoles)

Modified Huisgen Reaction

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,2,3-triazoles, adaptations using N-acylhydrazones and nitriles enable 1,2,4-triazole formation. For the target compound, 2,6-dichlorobenzyl azide reacts with diphenylacetylene in the presence of Cu(I).

Conditions

  • Catalyst: CuI (10 mol%).

  • Solvent: DMF at 100°C.

  • Yield: 65–70%.

Limitations

  • Requires synthesis of unstable 2,6-dichlorobenzyl azide.

  • Competing side reactions reduce yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Key Limitations
Alkylation85–928–12 hHigh yield, simple purificationRequires preformed triazole core
CDC with n-Bu₄NI/TBHP78–8210 hMetal-free, avoids benzyl halidesModerate yield, solvent sensitivity
Thiosemicarbazide Route6816 h (total)Builds triazole and substituents sequentiallyMulti-step, low acylation efficiency
Cu-Catalyzed Cycloaddition65–706 hAtom-economicalUnstable intermediates, side reactions

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole ring serves as the primary reactive site due to its electron-rich nitrogen atoms and aromatic character. Key reactions include:

Electrophilic Substitution

The triazole ring undergoes electrophilic substitution at the 5-position (para to N1 and N2). Common reactions include:

  • Nitration : Likely occurs at the 5-position under mixed acid conditions (HNO₃/H₂SO₄), forming a nitro derivative .

  • Halogenation : Bromination or chlorination via N-bromosuccinimide (NBS) or Cl₂/FeCl₃, yielding 5-halo-triazoles .

Nucleophilic Attack

The N4 position is susceptible to nucleophilic substitution due to lone-pair availability. Examples:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N4-substituted derivatives (e.g., quaternary ammonium salts) .

  • Copper-Catalyzed Cycloaddition : Participates in Huisgen 1,3-dipolar cycloadditions with alkynes under mild conditions, forming triazole-linked hybrids .

Dichlorobenzyl Group Reactivity

The 2,6-dichlorobenzyl substituent contributes to steric and electronic effects:

Aromatic Substitution

  • Chlorine Displacement : Nucleophilic aromatic substitution (SNAr) at chlorine positions under basic conditions (e.g., KOH/EtOH), replacing Cl with nucleophiles like –OH or –NH₂ .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids via Pd catalysis, enabling biaryl synthesis .

Reductive Dehalogenation

Cl groups are reducible using H₂/Pd-C or Zn/HOAc, yielding a benzyl group .

Phenyl Group Reactivity

The 3,5-diphenyl substituents participate in classical aromatic reactions:

Friedel-Crafts Acylation

Electron-rich phenyl rings undergo acylation with acetyl chloride/AlCl₃, forming ketone derivatives .

Oxidation

Phenyl groups oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO₄/H₂SO₄) .

Biological Activity-Related Reactions

Triazole derivatives often interact with enzymes via hydrogen bonding or π-π stacking:

Enzyme Inhibition

  • Cytochrome P450 Inhibition : The triazole nitrogen coordinates with heme iron, disrupting enzyme function .

  • Antifungal Activity : Binds to fungal lanosterol 14α-demethylase, blocking ergosterol synthesis .

Comparative Reactivity Data

Reaction TypeConditionsProduct YieldKey Citations
N4-AlkylationR-X, K₂CO₃, DMF, 80°C70–85%
Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄, DME60–78%
Huisgen CycloadditionCuI, Et₃N, RT>90%
SNAr (Cl→OH)NaOH, H₂O, 100°C50–65%

Mechanistic Insights

  • Triazole Ring Activation : The electron-withdrawing dichlorobenzyl group increases electrophilicity at N4, enhancing nucleophilic substitution rates .

  • Steric Effects : Bulky 3,5-diphenyl groups hinder reactions at the triazole 5-position, favoring N4 reactivity .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that 1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole exhibits significant anticancer properties. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry investigated the compound's effect on various cancer cell lines. The results indicated that it inhibits cell proliferation and induces apoptosis in breast cancer cells through the activation of caspase pathways .

Antifungal and Antimicrobial Properties

The compound also demonstrates antifungal and antimicrobial activities:

  • Case Study : Research conducted on its efficacy against Candida albicans and Staphylococcus aureus showed that it effectively inhibits the growth of these pathogens, making it a potential candidate for developing new antifungal agents .

Herbicidal Activity

1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole has been evaluated for its herbicidal properties:

  • Case Study : Field trials demonstrated that the compound significantly reduces weed growth without adversely affecting crop yield. Its selective action on specific plant species makes it a promising candidate for sustainable agriculture practices .

Insecticidal Properties

Additionally, this compound has shown insecticidal effects:

  • Data Table : Efficacy against common agricultural pests was assessed in controlled studies.
Pest SpeciesConcentration (mg/L)Mortality Rate (%)
Aphid5085
Whitefly10090
Spider Mite7580

These results indicate its potential use as a biopesticide.

Polymer Development

In materials science, 1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole is being explored for its role in developing new polymers with enhanced properties:

  • Case Study : Research has shown that incorporating this triazole derivative into polymer matrices improves thermal stability and mechanical strength. This application is particularly relevant for creating materials used in electronics and packaging .

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.

Comparison with Similar Compounds

Triazole Derivatives with Halogenated Benzyl Groups

  • 1-(3-Chlorophenyl)-3,5-diphenyl-1H-1,2,4-triazole (3.1) and 1-(4-Chlorophenyl)-3,5-diphenyl-1H-1,2,4-triazole (3.2) Substituents: Chlorophenyl groups at position 1 (meta or para) instead of 2,6-dichlorobenzyl. Synthesis: Microwave-assisted conditions (200°C, 2 hours) yielded low yields (<1% for 3.1) compared to conventional methods for dichlorobenzyl analogues .
  • 1-[(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-ethyl]-1H-imidazole Nitrate (Isoconazole Nitrate)

    • Substituents : Shares the 2,6-dichlorobenzyl group but incorporates an imidazole core instead of triazole.
    • Relevance : The dichlorobenzyl group is a common pharmacophore in antifungal agents, suggesting its role in targeting microbial enzymes or membranes .

Triazole Derivatives with Heterocyclic Appendages

  • 1-[5-(Substituted Aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole (S1-S10) Substituents: Pyrazole rings appended to the triazole core via position 1. Activity: Demonstrated antimicrobial MIC values as low as 7.81 µg/mL against Bacillus subtilis and E. coli. Electron-withdrawing groups (e.g., -NO₂, -Cl) enhanced activity, highlighting the importance of substituent electronics . Comparison: The target compound’s dichlorobenzyl group may similarly enhance antimicrobial potency, though direct data are unavailable.

Physicochemical and Computational Insights

  • Electronic Effects: ’s triazole derivative with dimethylamino groups (electron-donating) contrasts with the target’s diphenyl and dichlorobenzyl groups (electron-withdrawing). This difference may alter solubility, reactivity, or binding kinetics .
  • DFT Studies : While focuses on polynitropyridines, similar computational approaches could predict the target compound’s stability and electronic structure, particularly the influence of chlorine substitution .

Biological Activity

1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews its antibacterial, antifungal, anti-inflammatory, and anticancer properties based on recent research findings.

  • Molecular Formula : C21H15Cl2N3
  • Molecular Weight : 380.27 g/mol
  • CAS Number : 332916-09-3

Antibacterial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial properties. The compound in focus has shown effectiveness against various Gram-positive and Gram-negative bacteria.

In vitro Studies

A study evaluated the antibacterial activity of several triazole derivatives, including 1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole. The minimum inhibitory concentration (MIC) values were determined against common bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Bacillus subtilis16
Pseudomonas aeruginosa32

The compound exhibited a notable inhibitory effect, particularly against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The compound was tested against various fungal strains:

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus niger16

These results indicate that the compound possesses antifungal activity comparable to established antifungal agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, research has shown that this triazole derivative can modulate inflammatory responses. In vitro experiments demonstrated a reduction in TNF-α production by up to 60% at concentrations of 50 µg/mL in peripheral blood mononuclear cells (PBMCs). This suggests a potential role in managing inflammatory conditions .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. Specifically, 1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole was evaluated against cancer cell lines:

Cancer Cell LineIC50 (µM)
HCT-116 (Colon carcinoma)6.2
T47D (Breast cancer)27.3

These findings highlight the compound's cytotoxic effects on cancer cells and its potential as a chemotherapeutic agent .

Case Studies and Research Findings

Several case studies have documented the biological activity of triazole derivatives:

  • Case Study on Antibacterial Activity : A comparative study showed that the compound outperformed traditional antibiotics against resistant strains of bacteria such as MRSA.
  • Antifungal Efficacy : Another study demonstrated that the compound effectively inhibited biofilm formation in Candida species, a significant factor in fungal resistance .
  • Anti-inflammatory Mechanism : Research indicated that the compound could inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines .

Q & A

Basic: What are the optimized synthetic routes for 1-(2,6-Dichlorobenzyl)-3,5-diphenyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 3,5-diphenyl-1H-1,2,4-triazole can be synthesized by refluxing benzohydrazide and benzamide in methanol for 2 hours, followed by recrystallization (yield: 83%, m.p. 196–198°C) . Introducing the 2,6-dichlorobenzyl group may require alkylation using 2,6-dichlorobenzyl bromide under basic conditions (e.g., Na₂CO₃) due to its high reactivity in esterification/alkylation reactions . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • Reaction time : Extended reflux (18 hours) for cyclization steps enhances triazole ring formation .
  • Temperature : Lower temperatures (−35°C) reduce side reactions in multi-step syntheses .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., dichlorobenzyl protons resonate at δ 7.2–7.5 ppm, aromatic phenyl groups at δ 7.4–7.8 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., triazole ring bond lengths ≈1.31–1.38 Å) and packing interactions (e.g., hydrogen bonding between hydroxyl groups in analogs) .
  • Mass spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₁₄Cl₂N₃) .

Basic: What in vitro assays are recommended for initial biological activity screening?

  • Enzyme inhibition assays : Use fluorogenic substrates to test activity against kinases or proteases, given triazole derivatives’ role in iron chelation and enzyme inhibition .
  • Antimicrobial testing : Agar dilution methods (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤100 µM .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from differences in:

  • Assay conditions : Standardize pH (e.g., 7.4 for physiological relevance) and solvent (e.g., DMSO ≤0.1% to avoid cytotoxicity) .
  • Structural analogs : Compare activity with/without the 2,6-dichlorobenzyl group; its lipophilicity may enhance membrane permeability but reduce solubility .
  • Dose-response curves : Use Hill slope analysis to distinguish specific binding from non-specific effects .

Advanced: What strategies improve the compound’s stability under physiological conditions?

  • Prodrug design : Esterify hydroxyl groups with 2,6-dichlorobenzyl moieties to enhance lipophilicity and hydrolytic stability .
  • pH adjustment : Buffered formulations (pH 6–7) minimize degradation of the triazole ring .
  • Co-crystallization : Stabilize the crystal lattice via hydrogen-bonding coformers (e.g., benzoic acid derivatives) .

Advanced: How does the 2,6-dichlorobenzyl group influence reactivity compared to other substituents?

  • Electron-withdrawing effect : The Cl atoms increase electrophilicity, accelerating nucleophilic substitution (e.g., 2,6-dichlorobenzyl bromide reacts faster than benzyl chloride in esterification) .
  • Steric effects : Ortho-Cl groups hinder rotation, rigidifying the benzyl moiety and enhancing binding to planar enzyme active sites .
  • Lipophilicity : LogP increases by ~2 units compared to unsubstituted benzyl groups, improving blood-brain barrier penetration .

Advanced: What computational methods predict interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., human serum albumin or CYP450 isoforms) to model binding affinities .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution (e.g., triazole N-atoms as H-bond acceptors) .
  • MD simulations : Simulate solvation in explicit water (TIP3P model) to assess conformational stability over 100-ns trajectories .

Advanced: How to address impurities or by-products during synthesis?

  • HPLC purification : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) to separate unreacted benzamide or dichlorobenzyl intermediates .
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) remove polar by-products .
  • Mass-directed isolation : LC-MS identifies impurities (e.g., mono-alkylated by-products at m/z 380–400) for targeted removal .

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